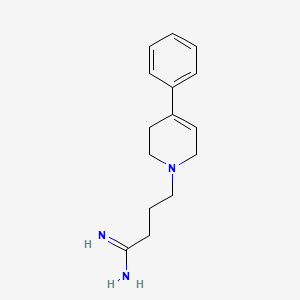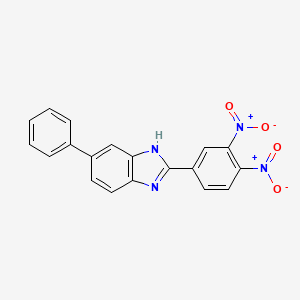
1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration to introduce the nitro groups. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product formation. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The phenyl and dinitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(2,4-dinitrophenyl)-5-phenyl-: Similar structure but different positioning of nitro groups, leading to varied chemical and biological properties.
1H-Benzimidazole, 2-(3,4-dinitrophenyl)-6-phenyl-: Similar structure but different positioning of the phenyl group, affecting its reactivity and applications
Properties
CAS No. |
192879-70-2 |
|---|---|
Molecular Formula |
C19H12N4O4 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-(3,4-dinitrophenyl)-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C19H12N4O4/c24-22(25)17-9-7-14(11-18(17)23(26)27)19-20-15-8-6-13(10-16(15)21-19)12-4-2-1-3-5-12/h1-11H,(H,20,21) |
InChI Key |
AIOZGPOUTXQDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


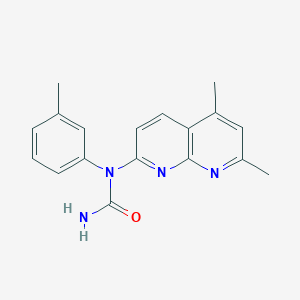
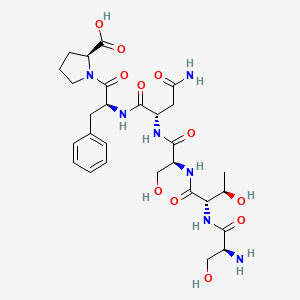

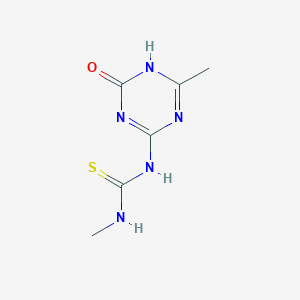
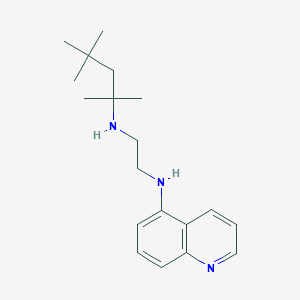
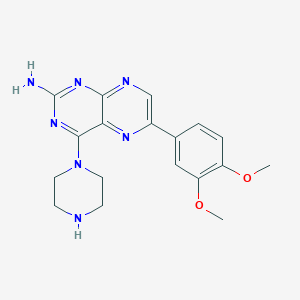
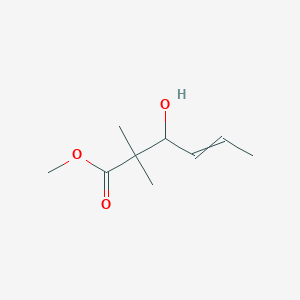
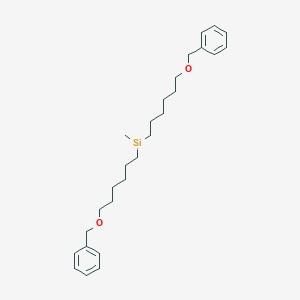
![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)

